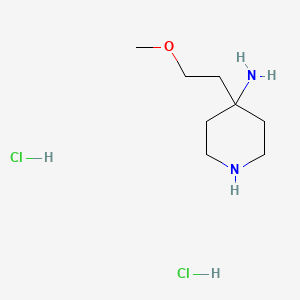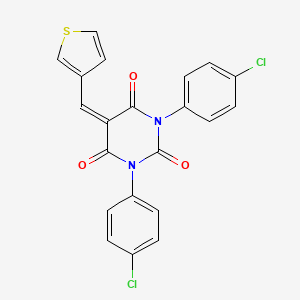
1,3-Bis(4-chlorophenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Bis(4-chlorophenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione (BCT) is a heterocyclic compound, with a structure consisting of two 1,3-diazinane rings connected by a thiophene bridge. BCT has been widely studied for its diverse range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound has been shown to possess a range of unique properties, making it an attractive candidate for use in a variety of research and industrial applications.
Scientific Research Applications
Conversion into Oxime Derivatives
1,3-Bis(4-chlorophenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione and similar compounds have been explored for their potential in synthesizing oxime derivatives. These derivatives are synthesized from corresponding diazaspiro compounds with hydroxylaminehydrogenchloride, showing diverse potential in organic synthesis and compound modification (Rahman et al., 2013).
Pi-Conjugated Systems Synthesis
This compound plays a role in the synthesis of pi-conjugated systems. These systems, which include thiophene as a component, demonstrate intense luminescence and are significant in the study of molecular orbital computations and low-energy UV-visible absorption bands (Weber et al., 2009).
Novel Ligand Preparation
In the field of ligand preparation, derivatives of this compound have been used. These ligands are synthesized through multi-step processes and have applications in coordination chemistry and metal complex formation (Ghaffarinia & Golchoubian, 2005).
Molecular Modeling and Anticancer Potential
There's ongoing research into the molecular modeling and potential anticancer applications of this compound. Studies involve detailed structural analysis through techniques like Nuclear Magnetic Resonance (NMR) and Docking studies to explore its role as a DNA intercalator, which is crucial in the development of new anticancer drugs (Santana et al., 2020).
Crystal Structure Analysis
The crystal structure of related compounds provides insights into their chemical behavior. Single crystal X-ray diffraction studies reveal the planarity of the rings and the interactions within the crystal, which are essential for understanding the material's properties and potential applications in various fields (Sharma et al., 2017).
properties
IUPAC Name |
1,3-bis(4-chlorophenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O3S/c22-14-1-5-16(6-2-14)24-19(26)18(11-13-9-10-29-12-13)20(27)25(21(24)28)17-7-3-15(23)4-8-17/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSLQBZKBAMLPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2378858.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2378859.png)
![2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378860.png)
![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2378861.png)

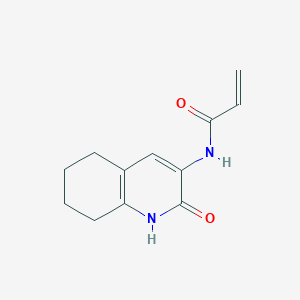

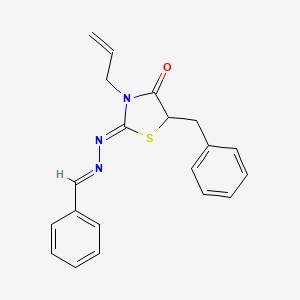

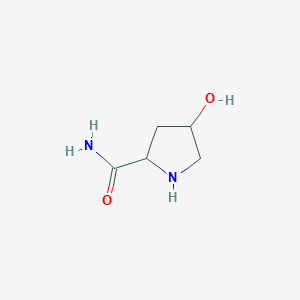
![6-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2378876.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2378878.png)

